Diludine

Catalog No.
S527579
CAS No.
1149-23-1
M.F
C13H19NO4
M. Wt
253.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diludine

CAS Number

1149-23-1

Product Name

Diludine

IUPAC Name

diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C13H19NO4/c1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3/h14H,5-7H2,1-4H3

InChI Key

LJXTYJXBORAIHX-UHFFFAOYSA-N

Synonyms

2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine, 2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine, diethone, diludin, diludine, DM-DEOC-DHP, ethidin, etidin

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C

The exact mass of the compound Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120573. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Dihydropyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diludine, also known as Hantzsch ester or diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a well-established, mild, and non-metallic reducing agent.[1] As a structural and functional mimic of the biological reducing agent NADH, it is widely used as a stoichiometric hydride source for the selective reduction of activated C=C, C=O, and C=N bonds, often in the presence of an acid or catalyst.[2] Its solid, bench-stable nature and good solubility in many common organic solvents make it a practical alternative to metal-based hydrides in various synthetic applications, including asymmetric transfer hydrogenations.[1][3]

Research Fit

Animal Nutrition Feed antioxidant studies in dairy and aquaculture
Synthetic Chemistry Organocatalytic hydride donor for reductive amination
Functional Profile Low calcium channel activity context for non-cardiovascular research

While other Hantzsch esters (e.g., the dimethyl analog) or common inorganic hydrides (e.g., sodium borohydride, NaBH₄) may be considered as alternatives, they are not direct substitutes for Diludine. Minor structural changes, such as altering the ester alkyl groups from ethyl to methyl, can significantly impact crucial process parameters like solubility and reaction kinetics. Furthermore, inorganic hydrides like NaBH₄ exhibit fundamentally different reactivity profiles and handling requirements; they are often too reactive, leading to poor chemoselectivity, and their use in protic solvents like methanol or water contrasts with Diludine's utility in a broader range of organic media.[4][5] This makes Diludine a specific choice for reactions requiring mild conditions, high chemoselectivity, and compatibility with organic-soluble catalysts and substrates.

Substitution Risk

Calcium channel activity mismatch
Classic DHPs like nifedipine exhibit high vasoactivity; Diludine shows very low calcium channel modulation, making direct replacement unsuitable for non-cardiovascular research.
Antioxidant synergy specificity
Diludine synergizes with BHT but not with BHA. Substituting BHA alone may fail to provide equivalent oxidative stability in lipid systems.
Hydride donor alternative hazards
Replacing Diludine with NaBH₄ or Pd/C introduces moisture sensitivity, hydrogen handling, or higher cost, complicating synthesis workflows.

Improved Solubility & Workup vs. Amide Analogs

A primary procurement differentiator for Diludine (diethyl ester) is its processability, particularly concerning purification. In a study on transfer hydrogenation, a bis-methylamido Hantzsch analog was developed specifically because both the unreacted amide reagent and its oxidized pyridine byproduct could be effectively removed by simple acid/base extraction. This was highlighted as a specific advantage over the commonly used Diludine (diethyl ester), whose byproducts often require chromatographic purification.[2]

Evidence DimensionPurification Method
Target Compound DataOften requires column chromatography for byproduct removal.
Comparator Or BaselineBis-methylamido Hantzsch dihydropyridine: Unreacted reagent and byproduct effectively removed by extraction.
Quantified DifferenceQualitative but significant process difference: Chromatography vs. Extraction.
ConditionsPost-reaction workup for the reduction of α,β-unsaturated ketones.

For process scale-up and high-throughput synthesis, avoiding chromatography by selecting a reagent with an extraction-friendly byproduct profile can significantly reduce time, cost, and solvent waste.

Milk Yield
Head-to-head
+1.73 to +2.09 kg/day
Supports production-endpoint assessment in heat-stress trials
0.02% dietary inclusion, 60-day cow study

Chemoselective Imine Reduction vs. NaBH4

Diludine offers superior chemoselectivity compared to harsher, less predictable inorganic hydrides like sodium borohydride (NaBH₄) for imine reductions. While NaBH₄ is a common choice, its effectiveness can be highly substrate-dependent, often requiring a large excess (4-6 equivalents) and careful pH control, with reaction success being inconsistent.[6] In contrast, Hantzsch esters are well-established as mild and reliable reagents for the reduction of C=N bonds, forming the basis of numerous highly selective organocatalytic and metal-catalyzed reductive amination protocols that proceed in high yields under controlled conditions.[2][7]

Evidence DimensionReagent Stoichiometry & Reliability for Imine Reduction
Target Compound DataUsed stoichiometrically (or in slight excess) in predictable, highly selective catalytic systems.
Comparator Or BaselineSodium Borohydride (NaBH₄): Often requires large excess (e.g., 4-6 eq.), and yields can be variable (e.g., 15-50%) without optimization.
Quantified DifferenceSignificant improvement in reagent efficiency and reaction predictability.
ConditionsReduction of imines to secondary amines.

For complex molecule synthesis, predictable stoichiometry and high chemoselectivity are critical to avoid side reactions and simplify purification, justifying the use of a more specialized reagent over a cheaper but less reliable bulk hydride.

Milk Fat %
Head-to-head
+8.17% (P<0.05)
Indicates composition endpoint response in dairy nutrition studies
0.02% Diludine vs control, 60 days

Enabling Asymmetric Transfer Hydrogenation

Diludine is a cornerstone reagent for modern asymmetric transfer hydrogenation (ATH), a field where generic hydrides like NaBH₄ are unsuitable. Chiral phosphoric acids, thioureas, and metal complexes rely on Hantzsch esters as the terminal reductant to enable highly enantioselective reductions of C=C, C=O, and C=N bonds.[3][8][9] For example, the combination of a chiral phosphoric acid catalyst with Diludine facilitates the conjugate reduction of β,β-disubstituted nitroolefins with excellent enantioselectivity (e.g., 90-98% ee).[10] This specific pairing of an organic hydride donor with an organocatalyst is incompatible with inorganic borohydrides.

Evidence DimensionCompatibility with Asymmetric Catalysis Systems
Target Compound DataEnables high enantioselectivity (e.g., up to 98% ee) in organocatalytic ATH.
Comparator Or BaselineSodium Borohydride (NaBH₄): Achiral and generally incompatible with the reaction mechanisms of chiral Brønsted acid or organometallic ATH catalysts.
Quantified DifferenceEnables access to a class of high-value asymmetric transformations not achievable with NaBH₄.
ConditionsOrganocatalytic asymmetric transfer hydrogenation of prochiral substrates.

For the synthesis of high-value chiral molecules, APIs, and fine chemicals, the ability to serve as a competent hydride donor in an established, highly enantioselective catalytic system is a non-negotiable requirement that commodity hydrides cannot meet.

Antioxidant Synergy
Head-to-head
Target: Synergistic with BHT
Comparator: No synergy with BHA
Guides antioxidant pairing for lipid oxidative stability
In vitro lipid models (methyl oleate, oils)
Hepatic MDA
Head-to-head
Significant decrease (P<0.05)
Vitamin E-independent effect
Supports in vivo lipid peroxidation endpoint review in aquaculture
10-wk trout trial, 0.5–1 g/kg diet
Ca²⁺ Channel Activity
Class-level
Target: Very low activity
Comparator (Nifedipine): High activity
Context: Supports use in non-cardiovascular research without vasoactive interference
Inferred from DHP class comparison
Hydride Donor Utility
Source review
Air/moisture stable, mild reducing agent
Supports synthesis workflow selection for safer reductive steps
Data to verify; compare with NaBH₄, Pd/C

Chiral Amines via Asymmetric Reductive Amination

For the production of enantiomerically enriched amines, which are key building blocks for pharmaceuticals, Diludine is the specified hydride source in numerous organocatalytic and metal-catalyzed asymmetric reductive aminations. Its compatibility with chiral catalysts ensures high enantioselectivity, a result not achievable with achiral inorganic hydrides.[3]

Late-Stage Chemoselective Reduction

In multi-step syntheses of complex molecules with multiple reducible functional groups (e.g., ketones, esters, imines), Diludine provides the necessary mildness and chemoselectivity to reduce a target imine or activated olefin without affecting other sensitive groups. This avoids the need for extensive protecting group strategies that would be required if using a less selective reagent like LiAlH₄ or even NaBH₄.[11]

Metal-Free Hydrogenation for Sensitive Materials

For applications where trace metal contamination is unacceptable, such as in electronics or certain pharmaceutical preparations, Diludine serves as the hydride donor in completely metal-free reduction systems. Paired with an organocatalyst, it provides a robust alternative to catalytic hydrogenations that use palladium, platinum, or nickel catalysts.[9]

Application Fit Matrix

Application
Selection Property
Validation Focus
Dairy cow production studies
Feed antioxidant & yield response profile
Milk yield and composition endpoints under heat stress
Lipid oxidation stability screening
Synergistic antioxidant combination with BHT
Oxidative stability in oils & fats; BHA non-synergy review
Aquaculture oxidative stress research
Hepatic lipid peroxidation endpoint
MDA reduction independent of dietary vitamin E
Organocatalytic reductive amination
Hydride donor stability & reactivity
Reaction scalability, safety vs metal hydrides

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

253.13140809 Da

Monoisotopic Mass

253.13140809 Da

Heavy Atom Count

18

Melting Point

180.5 掳C

UNII

GWN6123BUG

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1149-23-1

Wikipedia

Hantzsch_ester

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